molecular formula C10H15N3O B1374012 2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one CAS No. 1340321-35-8

2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one

Cat. No.: B1374012
CAS No.: 1340321-35-8
M. Wt: 193.25 g/mol
InChI Key: JEQNUIQOWXNGJA-UHFFFAOYSA-N
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Description

2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one is a heterocyclic compound with a molecular formula of C10H15N3O and a molecular weight of 193.25 g/mol . This compound is part of the pyridazinone family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one is unique due to its specific propyl substitution, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-propyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-5-13-10(14)6-8-7-11-4-3-9(8)12-13/h6,11H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQNUIQOWXNGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=C2CNCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
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2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
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2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
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2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
Reactant of Route 5
2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
Reactant of Route 6
2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one

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